(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone
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Overview
Description
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone is a complex organic compound that features a benzo[d]thiazole moiety linked to a piperazine ring, which is further connected to a 2,4-dimethoxyphenyl group
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory and anti-tubercular activities, suggesting potential targets could be enzymes or proteins involved in these pathways.
Mode of Action
The exact mode of action of this compound is currently unknown. Benzothiazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to inhibit cyclooxygenase (COX), an enzyme involved in inflammation .
Result of Action
Based on the reported activities of similar benzothiazole derivatives, it can be inferred that the compound may have potential anti-inflammatory or anti-tubercular effects .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to possess substantial biological properties, including anticonvulsant, antimicrobial, antidiabetic, analgesic, and anti-cancer activities . The piperazine moiety is also known for its diverse biological activities such as antiviral, antipsychotic, and antimicrobial effects .
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with a dihaloalkane.
Coupling Reactions: The benzo[d]thiazole moiety is then coupled with the piperazine ring using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Attachment of the 2,4-Dimethoxyphenyl Group: Finally, the 2,4-dimethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-14-7-8-15(17(13-14)26-2)19(24)22-9-11-23(12-10-22)20-21-16-5-3-4-6-18(16)27-20/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQNAMIASSOTFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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